molecular formula C20H18N4O6 B12472635 4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile CAS No. 125880-54-8

4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile

Katalognummer: B12472635
CAS-Nummer: 125880-54-8
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: BQPLOAZGSWZEOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile is a complex organic compound with the molecular formula C20H18N4O6.

Vorbereitungsmethoden

The synthesis of 4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The cyano groups can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents such as halogenating agents.

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile can be compared with other similar compounds, such as:

    4-[6-(4-cyano-2-fluorophenoxy)hexoxy]-3-nitrobenzonitrile: Similar structure but with a fluorine atom instead of a nitro group.

    4-[6-(4-cyano-2-methylphenoxy)hexoxy]-3-nitrobenzonitrile: Similar structure but with a methyl group instead of a nitro group.

Eigenschaften

CAS-Nummer

125880-54-8

Molekularformel

C20H18N4O6

Molekulargewicht

410.4 g/mol

IUPAC-Name

4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile

InChI

InChI=1S/C20H18N4O6/c21-13-15-5-7-19(17(11-15)23(25)26)29-9-3-1-2-4-10-30-20-8-6-16(14-22)12-18(20)24(27)28/h5-8,11-12H,1-4,9-10H2

InChI-Schlüssel

BQPLOAZGSWZEOS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])OCCCCCCOC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.